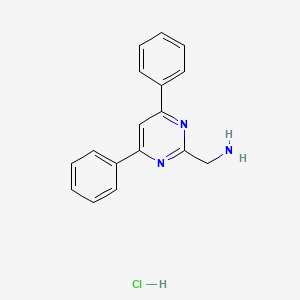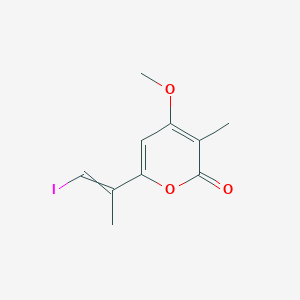
6-(1-iodoprop-1-en-2-yl)-4-methoxy-3-methyl-2H-pyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(1-iodoprop-1-en-2-yl)-4-methoxy-3-methyl-2H-pyran-2-one is an organic compound belonging to the pyranone family This compound is characterized by its unique structure, which includes an iodine atom attached to a propene group, a methoxy group, and a methyl group attached to a pyranone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-iodoprop-1-en-2-yl)-4-methoxy-3-methyl-2H-pyran-2-one can be achieved through several synthetic routes. One common method involves the reaction of (E)-4-hydroxy-6-(1-iodoprop-1-en-2-yl)-3,5-dimethyl-2H-pyran-2-one with dimethyl sulfate and lithium carbonate in acetone. The reaction mixture is stirred at reflux for 18 hours, then cooled to room temperature and diluted with ethyl acetate .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling iodine and other reagents.
Analyse Chemischer Reaktionen
Types of Reactions
6-(1-iodoprop-1-en-2-yl)-4-methoxy-3-methyl-2H-pyran-2-one can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to remove the iodine atom or reduce other functional groups within the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could introduce a carboxyl group.
Wissenschaftliche Forschungsanwendungen
6-(1-iodoprop-1-en-2-yl)-4-methoxy-3-methyl-2H-pyran-2-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Material Science: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action for 6-(1-iodoprop-1-en-2-yl)-4-methoxy-3-methyl-2H-pyran-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine atom and the pyranone ring are likely involved in these interactions, potentially through covalent bonding or non-covalent interactions like hydrogen bonding or van der Waals forces.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(1-iodoprop-1-en-2-yl)-4-methoxy-3,5-dimethyl-2H-pyran-2-one: Similar structure but with an additional methyl group.
6-(1-bromoprop-1-en-2-yl)-4-methoxy-3-methyl-2H-pyran-2-one: Bromine instead of iodine.
6-(1-chloroprop-1-en-2-yl)-4-methoxy-3-methyl-2H-pyran-2-one: Chlorine instead of iodine.
Uniqueness
The presence of the iodine atom in 6-(1-iodoprop-1-en-2-yl)-4-methoxy-3-methyl-2H-pyran-2-one makes it unique compared to its bromine and chlorine analogs. Iodine’s larger atomic size and lower electronegativity can influence the compound’s reactivity and interactions with other molecules, potentially leading to different biological activities or material properties.
Eigenschaften
CAS-Nummer |
921603-50-1 |
|---|---|
Molekularformel |
C10H11IO3 |
Molekulargewicht |
306.10 g/mol |
IUPAC-Name |
6-(1-iodoprop-1-en-2-yl)-4-methoxy-3-methylpyran-2-one |
InChI |
InChI=1S/C10H11IO3/c1-6(5-11)8-4-9(13-3)7(2)10(12)14-8/h4-5H,1-3H3 |
InChI-Schlüssel |
RXMBYBCUZRESIW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(OC1=O)C(=CI)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-({2-(4-Chlorophenyl)-2-[4-(pyridin-4-yl)phenyl]ethyl}amino)propan-1-ol](/img/structure/B15173318.png)
![(2S)-2-[(2R)-2,6-Dimethylheptyl]piperidine](/img/structure/B15173324.png)
![4-[4-(Dimethylamino)phenyl]but-3-enal](/img/structure/B15173334.png)
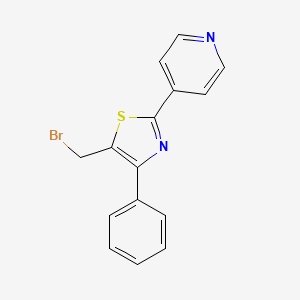

![Ethyl 4-[({4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}carbonyl)amino]piperidine-1-carboxylate](/img/structure/B15173346.png)

![N-[1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-YL]dodecanamide](/img/structure/B15173367.png)
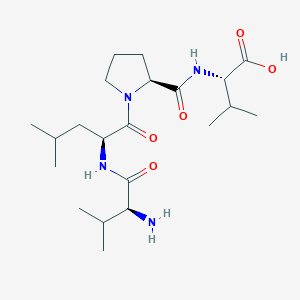

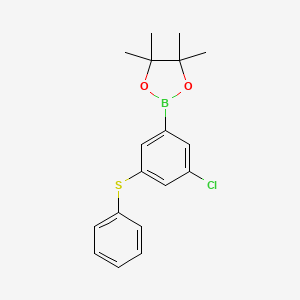
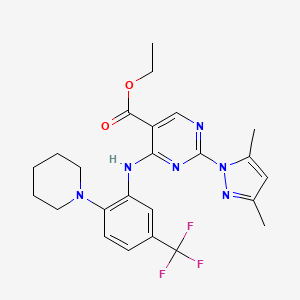
![2-Chloro-5-[(pyrrolo[1,2-c]pyrimidin-1-yl)amino]phenol](/img/structure/B15173392.png)
